molecular formula C19H16F2N2O3 B14987502 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B14987502
M. Wt: 358.3 g/mol
InChI Key: ALPDNAIUTHELMQ-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of difluorophenyl, oxazole, and dimethylphenoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,4-difluoroaniline with glyoxylic acid to form the corresponding oxazole intermediate. This intermediate is then reacted with 2,6-dimethylphenol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or oxazole groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanamine
  • Fluconazole
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H16F2N2O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H16F2N2O3/c1-11-4-3-5-12(2)19(11)25-10-17(24)22-18-9-16(23-26-18)13-6-7-14(20)15(21)8-13/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

ALPDNAIUTHELMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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